CTB

Description

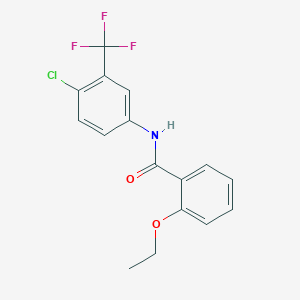

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZSNHARVUYNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016272 | |

| Record name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451491-47-7 | |

| Record name | N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cholera Toxin Subunit B: A Versatile Tool in Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The non-toxic B subunit of the cholera toxin (CTB), produced by the bacterium Vibrio cholerae, has emerged as a powerful and versatile tool in the field of neuroscience. Its unique properties, particularly its high-affinity binding to the ganglioside GM1, which is abundantly expressed on the surface of neuronal cells, have made it an invaluable asset for a range of applications, from mapping complex neural circuits to developing novel drug delivery strategies for the central nervous system (CNS). This technical guide provides a comprehensive overview of the core uses of this compound in neuroscience, with a focus on quantitative data, detailed experimental protocols, and the underlying biological mechanisms.

Core Applications of Cholera Toxin Subunit B in Neuroscience

The primary applications of this compound in neuroscience can be broadly categorized into three main areas:

-

Neuronal Tracing: this compound is widely recognized as a highly sensitive and reliable retrograde neuronal tracer. When injected into a specific brain region or peripheral tissue, it is taken up by axon terminals and transported back to the neuronal cell body (soma). This allows for the precise mapping of neural pathways and the identification of interconnected brain regions. In some instances, this compound can also be used for anterograde tracing, moving from the cell body to the axon terminals, and even for transneuronal tracing, crossing synapses to label connected neurons.

-

Targeted Neuronal Ablation: When conjugated to a potent toxin, such as saporin (a ribosome-inactivating protein), this compound can be used to selectively eliminate specific populations of neurons that express the GM1 ganglioside. This technique, often referred to as "molecular surgery," is instrumental in creating animal models of neurodegenerative diseases and for studying the functional role of specific neuronal circuits.

-

Drug Delivery to the Central Nervous System: The ability of this compound to bind to and be internalized by neurons, coupled with its capacity to undergo retrograde transport, makes it a promising candidate for delivering therapeutic agents across the formidable blood-brain barrier (BBB). Researchers are actively exploring the use of this compound and this compound-based nanoparticles to transport drugs, genes, and other therapeutic molecules directly to the CNS.

Quantitative Data on Cholera Toxin Subunit B

The efficacy of this compound in its various applications is underpinned by its specific biochemical and biophysical properties. The following tables summarize key quantitative data related to this compound's binding affinity and transport kinetics.

| Parameter | Value | Method | Reference(s) |

| Binding Affinity (Kd) to GM1 Ganglioside | 1.9 (±0.9) x 10-10 M | Surface Plasmon Resonance | |

| 5.0 (±3.7) x 10-10 M (for H57A mutant) | Surface Plasmon Resonance | ||

| 4.61 x 10-12 M | Surface Plasmon Resonance | ||

| Retrograde Transport Rate | ~160 mm/day (in vivo, rat visual pathway) | In vivo imaging | |

| 0.6 µm/min (in cultured vagal afferent neurons) | Live-cell imaging |

Table 1: Binding Affinity and Transport Rate of Cholera Toxin Subunit B.

| Conjugate Type | Visualization Method | Advantages | Disadvantages | Reference(s) |

| Alexa Fluor Conjugates (e.g., AF488, AF594) | Fluorescence Microscopy | High sensitivity, bright and photostable signal, allows for multiple tracing experiments in the same animal. | Signal is primarily in the soma and proximal dendrites. | |

| Horseradish Peroxidase (HRP) Conjugate | Histochemistry (e.g., with DAB-Ni) | Provides excellent labeling of cell bodies and their processes, allows for electron microscopy analysis. | Produces a granular label which may obscure fine details of distal dendrites. | |

| FITC/TRITC Conjugates | Fluorescence Microscopy | Allows for double-labeling experiments. | Less effective labeling of dendrites compared to immunochemical methods. |

Table 2: Comparison of Common Cholera Toxin Subunit B Conjugates for Neuronal Tracing.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in neuroscience.

Protocol 1: Retrograde Neuronal Tracing with Alexa Fluor-Conjugated this compound in Rats

This protocol is adapted from a method for studying connections in the central nervous system of rats.

Materials:

-

Alexa Fluor-conjugated Cholera Toxin Subunit B (e.g., AF488-CTB or AF594-CTB)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Hamilton syringe with a fine needle

-

Perfusion solutions (saline followed by 4% paraformaldehyde in PBS)

-

Vibratome or cryostat for tissue sectioning

-

Fluorescence microscope

Procedure:

-

Preparation of this compound solution: Reconstitute the lyophilized Alexa Fluor-CTB conjugate in sterile saline or PBS to a final concentration of 0.5% (w/v).

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic apparatus.

-

Injection: Make a small craniotomy over the target brain region. Slowly inject 0.2-0.5 µL of the this compound solution into the target area at a rate of 0.1 µL/min. Leave the needle in place for 5-10 minutes before slowly retracting it to prevent backflow.

-

Survival Period: Allow the animal to recover for a survival period of 7-12 days to permit retrograde transport of the tracer.

-

Perfusion and Tissue Processing: Deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Sectioning: Section the brain into 40-50 µm thick sections using a vibratome or cryostat.

-

Imaging: Mount the sections on slides and visualize the retrogradely labeled neurons using a fluorescence microscope with the appropriate filter sets for the chosen Alexa Fluor dye.

Protocol 2: Targeted Neuronal Ablation with this compound-Saporin (this compound-SAP)

This protocol provides a general framework for the use of this compound-SAP to eliminate GM1-expressing neurons.

Materials:

-

This compound-Saporin (this compound-SAP) conjugate

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic

-

Microinjection pump and syringe with a fine glass micropipette

-

Animal monitoring equipment

Procedure:

-

Preparation of this compound-SAP solution: Dilute the this compound-SAP conjugate in sterile saline or aCSF to the desired working concentration. The optimal concentration must be determined empirically for each neuronal population and injection site.

-

Anesthesia and Surgical Preparation: An

The Mechanism of Action of Cholera Toxin Subunit B (CTB) as a Neuronal Tracer: An In-depth Technical Guide

The non-toxic B subunit of the cholera toxin (CTB) has emerged as a powerful and widely utilized tool in neuroanatomical research.[1][2] Its high sensitivity and robust transport characteristics make it an invaluable tracer for delineating neural circuits. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function as a neuronal tracer, detailed experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's efficacy as a neuronal tracer is rooted in its specific, high-affinity binding to the monosialoganglioside GM1, a glycolipid ubiquitously present on the outer leaflet of neuronal plasma membranes.[2][3][4] This interaction initiates a cascade of cellular events, leading to the tracer's internalization and subsequent transport along axonal pathways.

Binding and Internalization

The process begins when the pentameric B subunit of this compound binds to GM1 gangliosides on the neuronal surface.[4] This binding is a crucial first step that confers the tracer's specificity and high efficiency. Following binding, the this compound-GM1 complex is internalized by the neuron through receptor-mediated endocytosis.[2][4] The internalized complex is then trafficked through the endosomal system, eventually reaching the Golgi apparatus and the endoplasmic reticulum.[5] This trafficking pathway is a key feature of this compound's action, distinguishing it from tracers that rely on non-specific fluid-phase endocytosis.[2]

Axonal Transport: Retrograde and Anterograde Pathways

Once internalized, this compound is sorted into vesicles destined for axonal transport. This process is an active, energy-dependent mechanism that relies on the neuron's cytoskeleton, specifically microtubules.[6][7][8] Motor proteins, such as dynein and kinesin, act as molecular engines, moving the this compound-containing vesicles along these microtubule tracks.[8][9][10]

-

Retrograde Transport: this compound is predominantly known as a retrograde tracer.[1][3][11] In this mode, it is taken up by axon terminals at the injection site and transported backward towards the neuronal cell body (soma).[2][3] This transport is mediated primarily by the motor protein dynein, which moves cargo towards the minus-end of microtubules, located in the cell body.[8][9] This property is exceptionally useful for identifying the source of projections to a specific brain region.

-

Anterograde Transport: Although less commonly associated with this direction, this compound is also an effective anterograde tracer.[6][12][13] For anterograde tracing, this compound is taken up by the cell body and dendrites and transported forward along the axon to its terminals.[2] This process is driven by kinesin motor proteins, which move cargo towards the plus-end of microtubules in the axon.[8][9] The sensitivity of anterograde labeling with this compound can be significantly high, revealing fine morphological details of axons and their terminals.[12]

It is important to note that the direction of transport is not always exclusive, and this compound can exhibit bidirectional movement.[13][14]

Caption: Mechanism of this compound Internalization and Retrograde Transport.

Quantitative Data Summary

The following table summarizes quantitative parameters reported in various studies using this compound as a neuronal tracer. These values can serve as a starting point for experimental design.

| Parameter | Value | Species / System | Notes | Reference |

| Tracer Concentration | 0.05% - 0.1% (w/v) | Aged Mice (α-MNs) | Higher concentrations were optimal for aged mice. | [15] |

| 0.2% (w/v) | Young Mice (α-MNs) | Lower concentrations were better for young mice to avoid leakage. | [15] | |

| 0.5% in 0.1M PB | Mouse (Colon/Bladder) | Used for retrograde tracing of sensory neurons. | [16] | |

| 1% | Rat (Visual System) | Used for assaying axonal transport in retinal ganglion cells. | [17] | |

| Injection Method | Iontophoresis | Ferrets (Cortex/Thalamus) | 2-3 µA positive current for 2-10 minutes. | [12] |

| Pressure Injection | Rat | Viscous properties allow for small, discrete injection sites. | [11][18] | |

| Survival Period | 3 - 5 days | Mice (α-MNs) | Longer durations were generally better for aged animals. | [15] |

| 7 days | Rat (CNS) | Standard survival period for robust retrograde labeling. | [11][18] | |

| Transport Time | 24 hours | Mouse (Retina) | Significant uptake and transport seen in RGC axons. | [6] |

Detailed Experimental Protocols

This section outlines a generalized protocol for neuroanatomical tracing using fluorescently conjugated this compound. This protocol can be adapted for specific research needs.[18]

Materials

-

Cholera Toxin Subunit B (this compound) conjugated to a fluorescent dye (e.g., Alexa Fluor 488, 594)

-

Sterile phosphate-buffered saline (PBS) or distilled water

-

Anesthetic (e.g., ketamine/xylazine, isoflurane)

-

Stereotaxic apparatus

-

Microsyringe pump or iontophoresis machine

-

Glass micropipettes (5-20 µm tip diameter)

-

Perfusion solutions: Saline, 4% paraformaldehyde (PFA) in PBS

-

Cryoprotectant (e.g., 30% sucrose in PBS)

-

Cryostat or vibrating microtome

-

Fluorescence microscope

Procedure

-

Tracer Preparation: Dissolve the lyophilized this compound conjugate in sterile PBS or distilled water to the desired concentration (e.g., 0.2% - 1.0%). Vortex briefly and centrifuge to pellet any undissolved particles.

-

Animal Anesthesia and Surgery:

-

Tracer Injection:

-

Load the this compound solution into a glass micropipette.

-

Lower the pipette to the target coordinates.

-

Iontophoresis: Deliver the tracer by applying positive current in cycles (e.g., 7 seconds on, 7 seconds off) for a total of 2-10 minutes.[12]

-

Pressure Injection: Inject a small volume (e.g., 0.5-2 µL) slowly over several minutes using a microsyringe pump.[12]

-

-

Post-Operative Care and Survival Period:

-

Tissue Processing:

-

Deeply anesthetize the animal and perform transcardial perfusion, first with saline to clear the blood, followed by 4% PFA.

-

Dissect the brain and post-fix it in 4% PFA overnight.

-

Cryoprotect the tissue by immersing it in a 30% sucrose solution until it sinks.

-

-

Sectioning and Visualization:

-

Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thick) using a cryostat or microtome.

-

Mount the sections on glass slides.

-

The fluorescent this compound signal can be directly visualized using a fluorescence or confocal microscope without the need for immunohistochemical amplification.[11]

-

References

- 1. The efficacy of the fluorescent conjugates of cholera toxin subunit B for multiple retrograde tract tracing in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retrograde Tracing [labome.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytoskeletal regulation guides neuronal trafficking to effectively supply the synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. web.mit.edu [web.mit.edu]

- 13. Frontiers | Corrigendum: A Student's Guide to Neural Circuit Tracing [frontiersin.org]

- 14. youtube.com [youtube.com]

- 15. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholera Toxin Subunit B (this compound) Retrograde tracing from the mouse colon and bladder wall. [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

CTB retrograde transport mechanism in neurons

An in-depth guide to the retrograde transport of Cholera Toxin Subunit B (CTB) in neurons, designed for researchers, scientists, and professionals in drug development.

Introduction

The B subunit of the cholera toxin (this compound) is a non-toxic pentameric protein that has become an invaluable tool in neuroscience for neuronal tracing. Its high-affinity binding to specific cell surface receptors on neurons, followed by efficient internalization and robust retrograde transport, allows for detailed mapping of neural circuits. Understanding the precise mechanism of this transport is critical not only for its application as a neuronal tracer but also for its potential as a vehicle for targeted drug delivery to the central nervous system. This guide provides a detailed overview of the core mechanisms governing this compound's journey from the synapse to the soma, summarizes key quantitative data, outlines common experimental protocols, and visualizes the involved pathways.

The Core Transport Mechanism

The retrograde transport of this compound is a multi-step process involving binding, internalization, intracellular sorting, and motor-protein-driven transport along axonal microtubules.

Binding to the Neuronal Membrane

The initial and critical step in this compound's interaction with a neuron is its high-affinity binding to the monosialoganglioside GM1 receptor. GM1 is a glycosphingolipid abundantly present in the outer leaflet of the plasma membrane of neurons, particularly concentrated in lipid rafts. The pentameric structure of this compound allows for multivalent binding to multiple GM1 molecules, which contributes to the high avidity of the interaction and promotes receptor clustering, a key event for initiating internalization. While GM1 is the primary receptor in neurons, other fucosylated glycoconjugates have been identified as potential receptors in other cell types, a factor to consider in non-neuronal contexts.

Internalization via Endocytosis

Following binding, the this compound-GM1 complex is internalized into the neuron. This process is not mediated by a single endocytic pathway but appears to involve multiple mechanisms depending on the neuronal context and activity level. Key pathways identified include:

-

Lipid Raft-Mediated Endocytosis: Given GM1's localization, internalization is heavily dependent on the integrity of lipid rafts.

-

Macropinocytosis: Studies in motoneuron-like cells have shown that amiloride, an inhibitor of macropinocytosis, can significantly decrease this compound uptake.

-

Activity-Dependent Endocytosis: At presynaptic terminals, this compound uptake can be enhanced by neuronal activity. This suggests a convergence with synaptic vesicle recycling pathways, which may involve clathrin-mediated endocytosis.

Intracellular Sorting and Trafficking

Once internalized, this compound is sorted through various intracellular compartments en route to the retrograde transport machinery. The canonical pathway involves:

-

Early Endosomes: this compound is initially found in early endosomes, which serve as a primary sorting station.

-

Golgi Apparatus: From the endosomes, this compound is trafficked in a retrograde fashion to the trans-Golgi network and accumulates in the Golgi apparatus.

-

Endoplasmic Reticulum (ER): While the full cholera toxin contains a sequence that facilitates trafficking from the Golgi to the ER, this compound alone is observed to traffic efficiently to the Golgi.

This trafficking pathway is crucial as it moves the toxin from the cell periphery to the vicinity of the microtubule organizing center, where long-range axonal transport is initiated.

Retrograde Axonal Transport

The long-distance journey from the axon terminal to the cell body is accomplished via fast axonal transport. This process is critically dependent on:

-

Microtubules: The axonal cytoskeleton, composed of polarized microtubules, provides the "tracks" for transport. Disruption of these microtubules with agents like colchicine effectively halts this compound transport.

-

Cytoplasmic Dynein: The retrograde movement is actively driven by the molecular motor protein cytoplasmic dynein. Dynein moves cargo towards the minus-end of microtubules, which are oriented towards the neuronal soma.

This compound is packaged into transport vesicles or signaling endosomes for this journey, ensuring its protection from degradation and its efficient movement along the axon.

Quantitative Data

Quantitative analysis of this compound transport provides essential parameters for designing tracing experiments and for developing this compound-based delivery systems.

| Parameter | Value | Organism/System | Citation(s) |

| Retrograde Transport Rate | ~160 mm/day | Rat visual pathway | |

| Anterograde Transport Rate | ~80-90 mm/day | Rat visual pathway | |

| Binding Affinity | High (sub-nanomolar range) | General (to GM1) |

Key Experimental Protocols

The study of this compound retrograde transport relies on well-established neuroanatomical techniques. Below is a generalized protocol for retrograde neuronal tracing using fluorescently conjugated this compound.

Protocol: Retrograde Tracing with Fluorescently-Conjugated this compound

1. Objective: To identify neurons that project to a specific target brain region.

2. Materials:

-

Fluorescently-conjugated this compound (e.g., this compound-Alexa Fluor 488, this compound-Alexa Fluor 594). Concentration: Typically 0.5% to 1.0% in sterile phosphate-buffered saline (PBS) or distilled water.

-

Stereotaxic apparatus.

-

Microsyringe pump and nanoliter injector (e.g., Nanoject).

-

Glass micropipettes.

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

-

Perfusion solutions: Saline (0.9%), Paraformaldehyde (4% PFA in PBS).

-

Vibrating microtome or cryostat.

-

Fluorescence microscope or confocal microscope.

3. Methodology:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it securely in the stereotaxic frame.

-

Craniotomy: Perform a small craniotomy over the target injection site using the appropriate stereotaxic coordinates.

-

Tracer Injection: Lower a glass micropipette filled with the this compound conjugate to the target coordinates. Inject a small volume (e.g., 50-200 nL) of the tracer solution slowly over several minutes to minimize tissue damage and ensure localized delivery. Leave the pipette in place for an additional 5-10 minutes to reduce backflow upon retraction.

-

Survival Period: Suture the incision and allow the animal to recover. The survival time

The Role of Cholera Toxin Subunit B (CTB) in Mapping Afferent Neural Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise mapping of neural circuits is fundamental to understanding the complex workings of the nervous system and is a critical component of neuroscience research and drug development. Cholera Toxin Subunit B (CTB) has emerged as a powerful and versatile tool for tracing afferent neural pathways. This non-toxic subunit of the cholera toxin binds with high affinity to the ganglioside GM1, which is abundantly present on the surface of neuronal membranes. This specific interaction facilitates its uptake and transport, making it an excellent tracer for delineating neuronal connections. This technical guide provides a comprehensive overview of the use of this compound in mapping afferent pathways, including detailed experimental protocols, quantitative data, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action and Transport

This compound is a powerful retrograde tracer, meaning it is taken up by axon terminals and transported back to the cell body. However, it can also be used as an anterograde tracer, moving from the cell body to the axon terminals, particularly with sensitive detection methods. The mechanism of this compound uptake is receptor-mediated endocytosis. Upon binding to the GM1 ganglioside on the neuronal membrane, the this compound-GM1 complex is internalized into vesicles. These vesicles are then transported along the microtubule network of the axon towards the cell body in a process known as retrograde axonal transport.

Interestingly, studies have shown that biotinylated this compound (b-CTB) may exhibit enhanced uptake and sensitivity and even possesses the ability for transneuronal tracing, allowing for the mapping of multi-synaptic pathways. This property, however, can be dependent on the experimental conditions and the neural system under investigation.

Core Advantages of this compound as a Neuronal Tracer

-

High Specificity and Affinity: Binds specifically to the GM1 ganglioside, resulting in clear and specific labeling of neurons.

-

Sensitivity: Even small injection sites can lead to intense and detailed retrograde labeling.

-

Versatility: Can be used for both retrograde and anterograde tracing.

-

Low Toxicity: As the non-toxic B subunit of the cholera toxin, it has minimal impact on neuronal health and function.

-

Compatibility: Can be conjugated with various markers, including fluorescent dyes (e.g., Alexa Fluor) and enzymes (e.g., horseradish peroxidase), allowing for flexible detection methods.

Data Presentation: Quantitative Analysis of this compound Tracing

The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's efficacy in different experimental paradigms.

| Tracer | Target | Time Post-Injection | Number of Labeled Neurons (Mean ± SEM) | Reference |

| This compound | Rat Superior Colliculus | 1 week | 102.3 ± 11.2 RGCs/mm² | |

| This compound | Rat Superior Colliculus | 2 weeks | 125.6 ± 13.5 RGCs/mm² | |

| Fluorogold (FG) | Rat Superior Colliculus | 1 week | 158.7 ± 15.1 RGCs/mm² | |

| Fluorogold (FG) | Rat Superior Colliculus | 2 weeks | 165.4 ± 16.3 RGCs/mm² |

Table 1: Comparison of Retrograde Labeling of Retinal Ganglion Cells (RGCs) with this compound and Fluorogold. Data indicates that while Fluorogold labels a greater number of RGCs, this compound provides effective labeling that increases with a longer survival time.

| Spinal Cord Segment | b-CTB Labeled Neurons / Section (Mean ± SD) |

| Lumbar (L4) | 150 ± 25 |

| Thoracic (T10) | 50 ± 10 |

| Cervical (C7) | 20 ± 5 |

Table 2: Segmental Distribution of b-CTB Labeled Neurons in the Rat Spinal Cord After Sciatic Nerve Injection. This demonstrates the extent of retrograde transport from a peripheral nerve.

| Cell Type (C7 Segment) | % of Cells Co-labeled with b-CTB |

| Choline Acetyltransferase (ChAT) positive neurons | 16% |

| GAD67 positive neurons | 18.2% |

Table 3: Transneuronal Labeling with b-CTB in the Rat Cervical Spinal Cord. This data suggests that b-CTB can be transported across synapses to label second-order neurons.

Experimental Protocols: Key Methodologies

The following provides a detailed, synthesized protocol for using this compound to trace afferent pathways from a peripheral nerve to the spinal cord.

Key Experiment: Retrograde Tracing from the Sciatic Nerve

1. Animal Preparation and Anesthesia:

-

Adult Sprague-Dawley rats (200-250g) are used.

-

Anesthetize the animal with an appropriate anesthetic agent (e.g., pentobarbital sodium, 50 mg/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

2. Surgical Procedure and Tracer Injection:

-

Make a small incision to expose the sciatic nerve.

-

Carefully crush the nerve using fine forceps to facilitate tracer uptake by severed axons.

-

Inject 1-2 µl of 1% biotinylated Cholera Toxin B subunit (b-CTB) dissolved in sterile saline into the crushed nerve using a Hamilton syringe with a fine glass micropipette.

-

For control, a different tracer, such as 2% Fluorogold (FG), can be injected into the contralateral sciatic nerve.

-

Suture the muscle and skin layers.

3. Post-Operative Care and Survival Period:

-

Administer analgesics as required and monitor the animal's recovery.

-

Allow a survival period of 7-14 days for optimal

Methodological & Application

Application Notes: Cholera Toxin Subunit B (CTB) Immunohistochemistry for Neuronal Tracing in Brain Tissue

Cholera Toxin Subunit B (CTB) is a widely utilized neuronal tracer for mapping neural circuits in the brain. Its high sensitivity and robust transport, both anterogradely and retrogradely, make it an invaluable tool for neuroanatomical studies. The following protocol provides a detailed methodology for the immunohistochemical detection of this compound in fixed brain tissue, adaptable for both chromogenic and fluorescent visualization.

Quantitative Data Summary

For successful this compound immunohistochemistry, optimizing antibody dilutions and incubation times is critical. The following table summarizes recommended starting concentrations and durations from various sources. It is important to note that optimal conditions may vary depending on the specific antibody, tissue fixation, and experimental paradigm.

| Parameter | Recommendation | Source |

| Primary Antibody (Goat anti-CTB) | 1:4000 - 1:50,000 | |

| Primary Antibody Incubation | 2 days at Room Temperature or 4 days at 4°C | |

| Overnight at Room Temperature | ||

| Biotinylated Secondary Antibody | 1:200 - 1:1000 | |

| Secondary Antibody Incubation | 1 hour at Room Temperature | |

| Avidin-Biotin Complex (ABC) Reagent | 1:100 - 1:500 | |

| ABC Incubation | 1 hour at Room Temperature |

Experimental Workflow Diagram

The following diagram illustrates the major steps involved in the this compound immunohistochemistry protocol for free-floating brain sections with DAB-based chromogenic detection.

Caption: Workflow for this compound Immunohistochemistry.

Detailed Experimental Protocol

This protocol is designed for free-floating, fixed brain sections and utilizes the avidin-biotin complex (ABC) method for signal amplification with a 3,3'-diaminobenzidine (DAB) chromogenic reaction.

Materials and Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Tris-Buffered Saline (TBS)

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose in PBS

-

Normal serum (from the same species as the secondary antibody, e.g., Normal Rabbit Serum)

-

Bovine Serum Albumin (BSA)

-

Triton X-100

-

Goat anti-CTB primary antibody

-

Biotinylated secondary antibody (e.g., Rabbit anti-Goat IgG)

-

Avidin-Biotin Complex (ABC

Application Notes: Neuronal Labeling with Fluorescently Conjugated Cholera Toxin Subunit B (CTB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cholera Toxin subunit B (CTB) is a highly sensitive and versatile neuronal tracer used extensively in neuroanatomical mapping studies. The B subunit is non-toxic and binds with high affinity to the GM1 ganglioside receptor, which is abundantly expressed on the surface of most neurons. This specific interaction facilitates its uptake and transport within the neuron. When conjugated to bright and photostable fluorophores, such as the Alexa Fluor™ series, this compound becomes a powerful tool for visualizing neuronal pathways.

Fluorescently conjugated this compound is predominantly used as a retrograde tracer, taken up by axon terminals and transported back to the cell body (soma). This allows for the precise identification of neurons that project to a specific injection site. While primarily retrograde, this compound can also be used as an anterograde tracer, transported from the cell body down the axon to its terminals, although this application may require protocol optimization. Its high sensitivity and the discrete nature of the resulting injection sites make it an excellent choice for detailed circuit analysis.

Mechanism of Action

The utility of this compound as a neuronal tracer stems from its specific binding and internalization mechanism. The process begins with the high-affinity binding of the pentameric this compound protein to GM1 (monosialotetrahexosylganglioside) receptors clustered in lipid rafts on the neuronal membrane. Following binding, the this compound-GM1 complex is internalized via receptor-mediated endocytosis. Once inside the cell, the tracer is trafficked into vesicles and enters the retrograde transport pathway, moving along the axon from the terminal towards the cell body. This process allows for robust labeling of the entire neuron, including the soma and dendritic tree. This compound generally remains within the labeled neuron and does not transfer across synapses, making it a reliable monosynaptic tracer.

Diagram: this compound Uptake and Retrograde Transport Pathway

Application Notes and Protocols: Step-by-Step CTB Staining in Spinal Cord Sections

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholera Toxin B subunit (CTB) is a non-toxic component of the cholera toxin that binds with high affinity to the ganglioside GM1 on the surface of neuronal cells. This property makes it an excellent retrograde and anterograde neuronal tracer for mapping neural circuits in the central and peripheral nervous systems. When conjugated to a fluorescent marker or an enzyme like horseradish peroxidase (HRP), this compound allows for the visualization of neuronal pathways. This document provides a detailed protocol for the immunohistochemical staining of this compound in spinal cord sections, a crucial technique for studying neuronal connectivity and plasticity following injury or disease.

Experimental Protocols

This protocol outlines the procedure for immunohistochemical detection of Cholera Toxin B subunit in free-floating spinal cord sections. The methodology covers tissue preparation, sectioning, and immunofluorescence staining.

I. Tissue Preparation and Sectioning

Proper tissue fixation and preparation are critical for preserving tissue morphology and antigenicity.

1. Perfusion and Fixation:

-

Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic agent, such as a ketamine/xylazine cocktail, administered intraperitoneally.

-

Perform transcardial perfusion first with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB, pH 7.4).

-

Dissect the spinal cord and post-fix it in 4% PFA overnight at 4°C.

2. Cryoprotection:

-

Transfer the fixed spinal cord tissue into a 30% sucrose solution in PBS at 4°C.

-

Allow the tissue to equilibrate until it sinks, which typically takes 24-72 hours. This step is crucial for preventing ice crystal formation during freezing.

3. Sectioning:

-

Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.

-

Freeze the block and cut 30-40 µm thick sections on a cryostat.

-

Collect the sections as free-floating sections in PBS or a cryoprotectant solution for storage at -20°C until staining.

II. Immunofluorescence Staining Protocol for Free-Floating Sections

This protocol is optimized for immunofluorescent detection of this compound.

1. Washing and Blocking:

-

Wash the free-floating sections three times in PBS for 10 minutes each to remove the OCT compound and cryoprotectant.

-

Incubate the sections in a blocking solution for 1-2 hours at room temperature with gentle agitation. The blocking solution is typically composed of a buffer containing a detergent and a serum to block non-specific antibody binding. A common blocking solution is 10% normal goat serum and 0.3% Triton X-100 in PBS.

2. Primary Antibody Incubation:

-

Incubate the sections with the primary antibody against this compound (e.g., goat anti-CTB) diluted in the blocking solution.

-

The incubation is typically performed for 48-72 hours at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.

3. Secondary Antibody Incubation:

-

Wash the sections three times in PBS for 10 minutes each to remove unbound primary antibody.

-

Incubate the sections with a fluorescently labeled secondary antibody (e.g., donkey anti-goat IgG conjugated to a fluorophore) diluted in the blocking solution.

-

This incubation is typically carried out for 2-4 hours at room temperature in the dark to protect the fluorophore from photobleaching.

4. Counterstaining and Mounting:

-

Wash the sections three times in PBS for 10 minutes each in the dark.

-

A nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), can be included in one of the final washes to visualize cell nuclei.

-

Mount the sections onto glass slides and allow them to air dry.

-

Coverslip the sections using an aqueous mounting medium.

Data Presentation

The following table summarizes the key quantitative parameters of the this compound staining protocol.

| Parameter | Value | Notes |

| Tissue Fixation | 4% Paraformaldehyde (PFA) in 0.1 M PB | Transcardial perfusion followed by overnight post-fixation at 4°C. |

| Cryoprotection | 30% Sucrose in PBS | Incubate at 4°C until tissue sinks (24-72 hours). |

| Section Thickness | 30-40 µm | Optimal for free-floating immunohistochemistry. |

| Blocking Solution | 10% Normal Goat Serum, 0.3% Triton X-100 in PBS | Block for 1-2 hours at room temperature. |

| Primary Antibody Dilution | 1:1000 - 1:5000 (to be optimized) | Incubate for 48-72 hours at 4°C. |

| Secondary Antibody Dilution | 1:500 - 1:1000 (to be optimized) | Incubate for 2-4 hours at room temperature in the dark. |

| Washing Steps | 3 x 10 minutes in PBS | Perform after primary and secondary antibody incubations. |

Mandatory Visualization

Experimental Workflow for this compound Staining

The following diagram illustrates the step-by-step workflow for the this compound immunofluorescence staining protocol in free-floating spinal cord sections.

Combining Cholera Toxin B (CTB) Tracing with Other Neuroanatomical Techniques: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for combining Cholera Toxin Subunit B (CTB) tracing with other powerful neuroanatomical techniques. This compound is a highly sensitive and reliable retrograde tracer, and when used in conjunction with other methods, it allows for multifaceted analysis of neuronal circuits, providing insights into connectivity, neurochemical identity, and ultrastructure. This integrated approach is invaluable for basic neuroscience research and for identifying and validating targets in drug development.

Application: this compound Tracing Combined with Immunohistochemistry (IHC)

This combination allows for the simultaneous identification of a neuron's projection target (via retrogradely transported this compound) and its neurochemical phenotype (via IHC for specific proteins like enzymes, receptors, or neurotransmitters). This is crucial for understanding the function of specific neural pathways. For instance, researchers can identify dopaminergic neurons in the ventral tegmental area that project to the nucleus accumbens by combining this compound tracing from the nucleus accumbens with IHC for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.

Experimental Workflow: this compound-IHC

Protocol: this compound Tracing and Tyrosine Hydroxylase (TH) Immunohistochemistry

Materials:

-

Cholera Toxin B subunit (this compound) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

-

Cryostat or vibratome

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a contrasting fluorescent dye (e.g., Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Stereotaxic Injection: Anesthetize the animal and place it in a stereotaxic frame. Inject 500 nl of 0.1% this compound-Alexa Fluor 488 into the target brain region (e.g., nucleus accumbens shell).

-

Survival Period: Allow for a survival period of 7 days for retrograde transport of the tracer.

-

Perfusion and Fixation: Deeply anesthetize the animal and transcardially perfuse with PBS followed by 4% paraformaldehyde in PBS.

-

Tissue Processing: Post-fix the brain overnight in 4% paraformaldehyde and then transfer to a 30% sucrose solution for cryoprotection. Section the brain into 40 µm coronal sections using a cryostat or vibratome.

-

Immunohistochemistry:

-

Wash sections three times in PBS.

-

Incubate sections in blocking solution for 1 hour at room temperature.

-

Incubate sections in primary antibody solution (e.g., rabbit anti-TH, 1:1000 dilution in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate sections in secondary antibody solution (e.g., goat anti-rabbit Alexa Fluor 594, 1:500 dilution in blocking solution) for 2 hours at room temperature.

-

Wash sections three times in PBS.

-

Mount sections on slides, counterstain with DAPI, and coverslip with mounting medium.

-

-

Imaging and Analysis: Visualize the sections using a confocal microscope. This compound-labeled neurons will appear green, TH-positive neurons will appear red, and double-labeled neurons will appear yellow/orange. Quantify the number of single- and double-labeled cells in the region of interest.

Application: this compound Tracing Combined with Electron Microscopy (EM)

This combination allows for the ultrastructural analysis of this compound-labeled neurons and their synaptic connections. By conjugating this compound to horseradish peroxidase (HRP) or gold particles, the tracer can be visualized at the electron microscopic level, revealing details about the synapses onto or from the labeled neuron. This is particularly useful for detailed circuit analysis.

Experimental Workflow: this compound-EM

Protocol: this compound-HRP Tracing for Electron Microscopy

Materials:

-

Cholera Toxin B subunit conjugated to Horseradish Peroxidase (this compound-HRP)

-

EM-grade fixatives (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in phosphate buffer)

-

Vibratome

-

DAB (3,3'-Diaminobenzidine) solution

-

Osmium tetroxide

-

Uranyl acetate and lead citrate

-

Resin embedding kit

-

Ultramicrotome and transmission electron microscope

Procedure:

-

Stereotaxic Injection: Inject this compound-HRP into the target brain region.

-

Survival Period: Allow for a survival period of 2-7 days.

-

Perfusion and Fixation: Perfuse the animal with PBS followed by an EM-grade fixative solution.

-

Tissue Processing:

-

Post-fix the brain overnight.

-

Section the brain into 50-100 µm sections using a vibratome.

-

Perform a DAB reaction to visualize the HRP.

-

Post-fix the sections with 1% osmium tetroxide.

-

Dehydrate the sections in a graded series of ethanol and propylene oxide.

-

Infiltrate and embed the sections in resin.

-

-

Ultrastructural Analysis:

-

Polymerize the resin.

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Collect sections on EM grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope to identify this compound-HRP labeled profiles and their synaptic contacts.

-

Application: this compound Tracing Combined with Other Anterograde and Retrograde Tracers

To delineate complex, multi-synaptic circuits, this compound can be used in combination with other neuroanatomical tracers. For example, an anterograde tracer like Biotinylated Dextran Amine (BDA) or Phaseolus vulgaris-leucoagglutinin (PHA-L) can be injected into one brain region to label its efferent projections, while this compound is injected into a second region to retrogradely label its afferent inputs. This allows for the identification of convergence and divergence in neural pathways.

Logical Relationship: Dual Tracing Strategy

Protocol: Dual Labeling with BDA (Anterograde) and this compound (Retrograde)

This protocol is adapted from established methods for dual-labeling studies.

Procedure:

-

Tracer Injections: In the same animal, inject BDA into the first brain region of interest and a fluorescently conjugated this compound into the second.

-

Survival Period: A survival time of 7-14 days is typically required for optimal transport of both tracers.

-

Tissue Processing and Visualization:

-

Perfuse and fix the brain tissue as described previously.

-

Section the brain.

-

To visualize BDA, an additional immunohistochemical step is required using an avidin-biotin-peroxidase complex and a chromogen like DAB.

-

The fluorescent this compound can be visualized directly.

-

-

Analysis: Examine the sections for areas where BDA-labeled axon terminals are in close apposition to this compound-labeled neuronal cell bodies. This indicates a potential monosynaptic connection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound tracing, often in comparison to other techniques. It is important to note that optimal parameters can vary depending on the specific neuronal

Application of Cholera Toxin Subunit B in the Study of Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A key challenge in studying these complex disorders is the elucidation of neuronal connectivity and the selective targeting of vulnerable neuronal populations. The non-toxic B subunit of the Cholera Toxin (CTB) has emerged as a powerful tool in this endeavor. This compound is a highly effective retrograde and anterograde neuronal tracer that binds with high affinity to the GM1 ganglioside on the surface of neurons. This property allows for the detailed mapping of neural circuits and the assessment of neuronal loss in animal models of neurodegenerative diseases. Furthermore, its ability to be internalized and transported within neurons has opened avenues for its use as a vehicle for the targeted delivery of therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in neurodegenerative disease research.

I. This compound as a Neuronal Tracer to Study Neurodegeneration

The primary application of this compound in neuroscience research is as a neuronal tracer. Its ability to be transported retrogradely (from axon terminal to cell body) and, to a lesser extent, anterogradely (from cell body to axon terminal) allows for the precise mapping of neuronal connections. In the context of neurodegenerative diseases, this is invaluable for understanding how connectivity is disrupted as the disease progresses and for quantifying neuronal loss in specific pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data on the use of this compound to assess neuronal populations in a model relevant to neurodegenerative disease.

| Application | Animal Model | Tracer | Injection Site | Analyzed Region | Control Group (Mean Neurons ± SEM) | Treated Group (Mean Neurons ± SEM) | Percent Difference | Reference |

| Induction of Motor Neuron Loss | Sprague-Dawley Rats | This compound-Saporin | Genioglossus Muscle (Intralingual) | Hypoglossal Nucleus | 1018 ± 41 | 398 ± 34 | -60.9% | [1] |

II. Experimental Protocols

A. Protocol for Retrograde Tracing of Neuronal Projections

This protocol describes the stereotaxic injection of this compound into a target brain region in a mouse model of a neurodegenerative disease to label projecting neurons.

Materials:

-

Cholera Toxin Subunit B (conjugated to a fluorescent marker, e.g., Alexa Fluor 488)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microinjection pump and syringe (e.g., Hamilton syringe)

-

Glass micropipettes

-

Surgical tools (scalpel, drill, etc.)

-

Phosphate-buffered saline (PBS), sterile

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat or vibrating microtome

-

Fluorescence microscope

Procedure:

-

Animal Preparation: Anesthetize the mouse using an approved protocol and mount it in the stereotaxic apparatus.

-

Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Using a stereotaxic atlas, determine the coordinates for the target brain region.

-

Drill a small burr hole in the skull at the determined coordinates.

-

-

This compound Injection:

-

Load a glass micropipette with the this compound solution (typically 0.1-1% in sterile PBS).

-

Lower the micropipette to the target coordinates.

-

Inject a small volume of this compound (e.g., 100-200 nL) at a slow rate (e.g., 20 nL/min) using a microinjection pump.

-

Leave the pipette in place for 5-10 minutes after injection to allow for diffusion and prevent backflow.

-

Slowly retract the pipette.

-

-

Post-operative Care and Survival:

-

Suture the scalp incision.

-

Provide post-operative analgesia and care according to institutional guidelines.

-

Allow a survival period of 3-7 days for optimal retrograde transport of the tracer.

-

-

Tissue Processing:

-

Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in 20% sucrose in PBS, followed by 30% sucrose in PBS until it sinks.

-

Freeze the brain and section it on a cryostat or vibrating microtome (e.g., 40 µm sections).

-

-

Visualization and Analysis:

-

Mount the sections on glass slides.

-

Visualize the fluorescently labeled neurons using a fluorescence microscope.

-

Quantify the number of labeled neurons in the region of interest using stereological methods or automated cell counting software (e.g., ImageJ).

-

B. Protocol for this compound-Saporin Induced Motor Neuron Lesioning

This protocol describes the use of this compound conjugated to the ribosomal-inactivating protein saporin (this compound-SAP) to create a targeted lesion of motor neurons, mimicking aspects of ALS.[2][3]

Materials:

-

This compound-Saporin (this compound-SAP)

-

Sterile PBS

-

Anesthesia

-

Microsyringe

Procedure:

-

Animal Preparation: Anesthetize the rat according to an approved protocol.

-

Injection:

-

Post-injection Monitoring and Survival:

-

Monitor the animal for recovery from anesthesia and any adverse effects.

-

The survival period will depend on the experimental goals, with significant motor neuron loss observed at 7 and 28 days post-injection.[2]

-

-

Assessment of Motor Neuron Loss:

-

Process the relevant central nervous system tissue (e.g., brainstem for hypoglossal nucleus, spinal cord for phrenic motor neurons) as described in the previous protocol (perfusion, fixation, sectioning).

-

Perform immunohistochemistry for a motor neuron marker (e.g., Choline Acetyltransferase - ChAT).

-

Quantify the number of surviving motor neurons in the targeted nucleus or pool.

-

III. Diagrams

A. Signaling Pathway: this compound Uptake and Retrograde Transport

Caption: this compound binds to GM1 gangliosides, is internalized, and undergoes retrograde transport.

B. Experimental Workflow: Neuronal Tracing in a Disease Model

Caption: Workflow for comparing neuronal populations using this compound tracing.

C. Logical Relationship: this compound-Saporin for Targeted Cell Ablation

Caption: Mechanism of targeted neuronal ablation using this compound-Saporin.

References

- 1. Hypoglossal Motor Neuron Death Via Intralingual this compound-saporin (this compound-SAP) Injections Mimic Aspects of Amyotrophic Lateral Sclerosis (ALS) Related to Dysphagia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Divergent receptor utilization is necessary for phrenic long-term facilitation over the course of motor neuron loss following this compound-SAP intrapleural injections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsbio.com [atsbio.com]

Troubleshooting & Optimization

Technical Support Center: Cholera Toxin B (CTB) Immunohistochemistry

Welcome to the technical support center for Cholera Toxin B (CTB) immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find solutions for their this compound-IHC experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during this compound immunohistochemistry in a question-and-answer format.

Issue 1: Weak or No Staining

Q: I am not seeing any signal, or the staining is very weak. What are the possible causes and solutions?

A: Weak or no staining in this compound-IHC can be frustrating. Here are several potential causes and how to address them:

-

Suboptimal Primary Antibody Concentration: The concentration of your anti-CTB antibody is critical. If it's too dilute, you won't get a detectable signal.

-

Solution: Optimize the primary antibody concentration by performing a titration. Test a range of dilutions to find the one that provides the best signal-to-noise ratio.

-

-

Incorrect Incubation Time and Temperature: Inadequate incubation time with the primary antibody can lead to a weak signal.

-

Solution: Increase the incubation time, for instance, by incubating overnight at 4°C. Some protocols also suggest incubating for a couple of hours at room temperature. Experiment to find the optimal time and temperature for your specific antibody and tissue.

-

-

Ineffective Antigen Retrieval: Formaldehyde fixation can create cross-links that mask the antigenic sites of the this compound protein, preventing antibody binding.

-

Solution: Implement a heat-induced epitope retrieval (HIER) step. Common HIER buffers include citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0). The choice of buffer can be antibody-dependent, so it's advisable to test both if you are unsure.

-

-

Issues with Secondary Antibody or Detection System: The problem might lie with the detection step rather than the primary antibody.

-

Solution: Ensure your secondary antibody is compatible with the primary antibody's host species. If you are using a biotin-based detection system, consider using a polymer-based system to avoid issues with endogenous biotin in tissues like the kidney and liver.[1] Also, confirm that your detection reagents are not expired and have been stored correctly.

-

-

Low this compound Expression: The amount of this compound in your tissue might be below the detection limit of your protocol.

Issue 2: High Background or Non-Specific Staining

Q: My sections have high background staining, which is obscuring the specific signal. How can I reduce this?

A: High background can make interpreting your results difficult. Here are the common culprits and their solutions:

-

Primary Antibody Concentration is Too High: An overly concentrated primary antibody can bind non-specifically to other proteins in the tissue.

-

Solution: Decrease the concentration of the primary antibody. A titration experiment is the best way to determine the optimal dilution.

-

-

Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to high background.

-

Solution: Ensure you are using an appropriate blocking solution, typically normal serum from the same species as the secondary antibody, for an adequate amount of time (e.g., 1 hour).[4]

-

-

Endogenous Peroxidase Activity: If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidases in the tissue can produce a false positive signal.

-

Solution: Quench endogenous peroxidase activity by incubating the sections in a solution of 3% hydrogen peroxide in methanol or PBS before the blocking step.[5]

-

-

Non-Specific Binding of the Secondary Antibody: The secondary antibody may be cross-reacting with components of your tissue.

-

Solution: Use a pre-adsorbed secondary antibody that has been tested for low cross-reactivity. You can also try increasing the dilution of your secondary antibody.

-

-

Tissue Drying Out: Allowing the tissue sections to dry at any point during the staining process can cause high background.

-

Solution: Keep the sections moist with buffer at all times. Using a humidified chamber for incubations can help prevent drying.[6]

-

Quantitative Data Summary

Optimizing your this compound-IHC protocol often involves adjusting several quantitative parameters. The following tables provide a summary of common starting points and ranges for key experimental variables.

Table 1: this compound Tracer Injection and Survival Times

| Parameter | Concentration/Duration | Target Tissue/Animal Model | Reference |

| This compound Concentration | 0.1% - 0.5% | Rodent Brain | [2] |

| Post-injection Survival | 3 - 7 days | Rodent Peripheral Nerve | [3] |

Table 2: Antibody Dilutions and Incubation Parameters

| Antibody | Dilution Range | Incubation Time | Incubation Temperature |

| Anti-CTB Primary Antibody | 1:500 - 1:5000 | 1-2 hours or Overnight | Room Temperature or 4°C |

| HRP-conjugated Secondary | 1:200 - 1:1000 | 1-2 hours | Room Temperature |

Experimental Protocols

Detailed Protocol for this compound Immunohistochemistry on Free-Floating Sections

This protocol is a general guideline for staining free-floating brain sections. Optimization may be required for your specific antibody and tissue.

-

Sectioning and Collection:

-

Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Post-fix the brain in the same fixative overnight.

-

Cryoprotect the brain in a sucrose solution.

-

Cut 30-50 µm thick sections on a cryostat or vibratome and collect them in PBS.

-

-

Quenching of Endogenous Peroxidases:

-

Incubate sections in a solution of 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature.

-

Wash sections three times for 5 minutes each in PBS.

-

-

Blocking:

-

Incubate sections in a blocking solution containing 10% normal serum (from the species of the secondary antibody) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections in the primary anti-CTB antibody diluted in the blocking solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash sections three times for 10 minutes each in PBS.

-

-

Secondary Antibody Incubation:

-

Incubate sections in the biotinylated secondary antibody diluted in the blocking solution for 1-2 hours at room temperature.

-

-

Detection:

-

Wash sections three times for 10 minutes each in PBS.

-

Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions for 1 hour at room temperature.

-

Wash sections three times for 10 minutes each in PBS.

-

-

Visualization:

-

Develop the signal using a diaminobenzidine (DAB) substrate kit. Monitor the reaction closely under a microscope to avoid overstaining.

-

Stop the reaction by washing the sections thoroughly in PBS.

-

-

Mounting and Coverslipping:

-

Mount the sections onto glass slides.

-

Allow the sections to air dry.

-

Dehydrate the sections through a series of ethanol gradients and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

Visualizations

Diagram 1: this compound Neuronal Uptake and Retrograde Transport

References

- 1. mskcc.org [mskcc.org]

- 2. Fast Blue and Cholera Toxin-B Survival Guide for Alpha-Motoneurons Labeling: Less Is Better in Young B6SJL Mice, but More Is Better in Aged C57Bl/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alexa Fluor 488-conjugated cholera toxin subunit B optimally labels neurons 3–7 days after injection into the rat gastrocnemius muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

Technical Support Center: Optimizing CTB Injections

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cholera Toxin Subunit B (CTB) injection volume and concentration for neuronal tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound injections?

A1: The concentration of this compound for retrograde tracing experiments typically ranges from 0.05% to 1.0% (w/v) in a suitable buffer like phosphate-buffered saline (PBS) or distilled water. Standard protocols often report using concentrations of 0.1%. However, the optimal concentration can be influenced by factors such as the age of the animal and the specific neuronal population being targeted.

Q2: How does the age of the animal affect the optimal this compound concentration and survival time?

A2: Studies have shown that for young mice, lower this compound concentrations and shorter labeling durations are generally more effective for labeling alpha-motoneurons (α-MNs). Conversely, in aged mice, higher tracer concentrations and longer labeling durations tend to produce better labeling results for α-MNs. For example, a 0.1% this compound protocol may be optimal for aged mice, while a lower concentration might be sufficient for younger animals.

Q3: What are the potential consequences of using a this compound concentration that is too high?

A3: Using a high concentration of this compound can lead to tracer leakage from the intended neuronal pathways. This leakage can result in the labeling of non-neuronal cells and create a "halo-like" effect around the labeled neurons, potentially confounding the experimental results.

Q4: How long after injection should I wait before sacrificing the animal for tissue analysis?

A4: The optimal survival time after this compound injection can vary, but labeled motor and sensory neurons can be observed as early as 12 hours post-injection. The intensity of the labeling and the clarity of neuronal morphology generally improve over time, with a

Technical Support Center: Cholera Toxin Subunit B (CTB) for Long-Distance Neuronal Tracing

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Cholera Toxin Subunit B (CTB) as a neuronal tracer, particularly for long-distance applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing very faint or no labeled neurons at my target site. What could be the issue?

A1: Faint or absent labeling is a common issue that can arise from several factors in the experimental workflow. Consider the following troubleshooting steps:

-

Inadequate Survival Time: The time between this compound injection and perfusion is critical. For long-distance retrograde transport, sufficient time must be allowed for the tracer to be taken up and transported to the cell body. This duration is pathway-dependent. For some pathways, labeling can be seen as early as 12 hours, but optimal visualization of detailed morphology may require 3 to 7 days.[1] For very long pathways, this time could be even longer.

-

Incorrect Injection Site: Missing the intended injection site is a primary cause of tracing failure. Carefully verify your stereotaxic coordinates and confirm the injection site placement histologically using a fluorescent marker in your injectate or by identifying the needle track.

-

Insufficient Tracer Concentration or Volume: While higher concentrations can increase labeling intensity, they also raise the risk of toxicity. A common concentration for retrograde tracing is 0.1% w/v, though concentrations as low as 0.05% have been used successfully.[2] Ensure the injection volume is appropriate for the target structure to avoid excessive spread and damage.

-

Degradation of Tracer: Ensure the this compound conjugate is stored correctly and has not expired. Repeated freeze-thaw cycles can degrade the protein and its conjugate.

-

Inefficient Uptake: this compound uptake is dependent on binding to the GM1 ganglioside on neuronal membranes.[3][4] While most neurons express GM1, the density can vary, potentially affecting uptake efficiency in certain neuronal populations.

-

Tissue Processing Issues: Improper fixation (under- or over-fixation), antibody penetration issues (for immunodetection of unconjugated this compound), or photobleaching during imaging can all lead to a weak signal.

Q2: My sections have high background fluorescence, making it difficult to identify specifically labeled neurons. How can I reduce this?

A2: High background can obscure true labeling. Here are some strategies to minimize it:

-

Injection Site Leakage: The most intense background is often at the injection site due to tracer diffusion into the extracellular space.[5] To minimize this, use a slow injection rate and leave the needle in place for 5-10 minutes post-injection to allow for local absorption before withdrawal.

-

Non-Specific Antibody Binding: If you are using an antibody to detect this compound, ensure you are using an appropriate blocking solution (e.g., normal serum from the secondary antibody host species) and that your primary and secondary antibodies are used at their optimal dilutions.

-

Autofluorescence: Some tissues have high levels of endogenous autofluorescence (e.g., from lipofuscin in aged animals). This can be mitigated by using specific quenching agents (e.g., Sudan Black B) or by choosing a fluorescent this compound conjugate in a spectral range that avoids the autofluorescence signal (e.g., a far-red fluorophore).

-

Thorough Rinsing: Ensure adequate and thorough rinsing steps during your tissue processing and immunohistochemistry protocols to wash away unbound tracer and antibodies.

Q3: I am concerned about the potential neurotoxicity of this compound. How can I assess and minimize it?

A3: While the B subunit of cholera toxin is non-toxic compared to the whole toxin, it can still induce cellular stress or toxicity at high concentrations or with very long survival times.[6]

-

Use the Lowest Effective Concentration: Titrate your this compound concentration to find the lowest dose that provides adequate labeling for your specific pathway. Studies have used concentrations ranging from 0.05% to 1.0%.[2][3]

-

Limit Survival Time: Use the shortest survival time that allows for sufficient transport to your region of interest. Optimal labeling is often achieved within 3-7 days, and by 14 days, fluorescence may fade, and signs of cellular stress can appear.[1]

-

Assess Neuronal Health: To check for toxicity, you can perform co-labeling with markers of cell health or stress (e.g., NeuN for neuronal viability, or activated caspase-3 for apoptosis) in your this compound-labeled population.

-

Observe Injection Site: Examine the tissue at the injection site for signs of excessive damage, inflammation, or neuronal loss, which could indicate a toxic effect.[7]

Q4: Is this compound strictly a retrograde tracer? I am seeing some labeling that looks anterograde.

A4: While this compound is predominantly and most efficiently transported in the retrograde direction, it can also undergo anterograde transport.[7][8][9] Anterograde transport is often seen when the injection site tissue is damaged, which can lead to non-specific uptake by cell bodies and dendrites.[7][10] If your goal is exclusively retrograde tracing, it is crucial to minimize tissue damage during injection. However, the anterograde properties of this compound can be advantageous for simultaneously labeling reciprocal connections.[8]

Q5: Can this compound be used for transsynaptic tracing?

A5: Traditionally, this compound is considered a monosynaptic tracer, meaning it does not typically cross synapses to label second-order neurons.[10] However, some studies, particularly those using biotinylated this compound (b-CTB) or involving nerve injury, have reported evidence of transneuronal transport.[3][4] This suggests that under certain conditions, this compound may be capable of limited transsynaptic passage. If your goal is to avoid transsynaptic labeling, it is important to use standard this compound conjugates and allow for conservative survival times.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for this compound-based neuronal tracing. These values should be considered as starting points and may require optimization for your specific experimental model and neuronal pathway.

Table 1: Recommended this compound Concentrations & Survival Times

| Tracing Type | This compound Conjugate | Typical Concentration (w/v) | Typical Survival Time | Target System Example |

| Retrograde | Alexa Fluor Conjugates | 0.1% - 0.5% | 3 - 7 days[1] | Cortico-thalamic projections[7] |

| Retrograde | Unconjugated (for IHC) | 0.1% - 1.0%[3] | 5 - 14 days | Retinal Ganglion Cells to SC[11][12] |

| Retrograde | This compound-HRP | 0.2% - 0.5% | 2 - 5 days | Peripheral nerve to spinal cord[2] |

| Anterograde | Unconjugated (for IHC) | 1.0% | 2 - 7 days | Retinofugal projections[8] |

Table 2: this compound Axonal Transport Rates

| Neuronal System | Preparation | Measured Velocity | Notes |

| Vagal Afferent Neurons | In vitro (microfluidic) | ~0.6 µm/min (36.6 µm/hr)[13] | Represents a slower component of transport. |

| Generic Motor Neurons | In vivo (model system) | ~0.3 µm/s (1080 µm/hr)[14] | This is an example of faster, directed transport. |

Note: Axonal transport is complex and occurs at multiple speeds. The observed rate of tracer accumulation depends on the combination of fast and slow transport components, as well as any processing or "pause" time within the neuron.

Experimental Protocols

Protocol 1: In Vivo this compound Injection and Tissue Processing for Fluorescence Microscopy

This protocol provides a generalized workflow for retrograde tracing using a fluorescent this compound conjugate.

-

Tracer Preparation:

-

Dissolve the fluorescently conjugated this compound (e.g., this compound-Alexa Fluor 488) in sterile 0.1 M phosphate-buffered saline (PBS) or sterile saline to a final concentration of 0.2% - 0.5% (w/v).

-

Centrifuge the solution briefly to pellet any aggregates before drawing it into the injection syringe.

-

-

Animal Surgery and Tracer Injection:

-

Anesthetize the animal using an approved protocol.

-

Secure the animal in a stereotaxic frame.

-

Perform a small craniotomy over the target injection site.

-

Lower a Hamilton syringe or glass micropipette filled with the this compound solution to the desired coordinates.

-

Inject the tracer at a slow, controlled rate (e.g., 50-100 nL/min) to minimize tissue damage and backflow.

-

After the injection is complete, leave the needle in place for 5-10 minutes to allow for diffusion away from the needle tip.

-

Slowly withdraw the needle, suture the incision, and provide post-operative care.

-

-

Survival Period:

-

House the animal for the predetermined survival period (e.g., 5-7 days) to allow for retrograde transport.

-

-

Perfusion and Tissue Fixation:

-

Deeply anesthetize the animal.

-

Perform a transcardial perfusion, first with cold PBS to flush out the blood, followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (PB).

-

-

Tissue Processing:

-

Post-fix the dissected brain in 4% PFA overnight at 4°C.

-

Transfer the brain to a 30% sucrose solution in 0.1 M PB for cryoprotection. Allow it to sink (typically 24-48 hours).

-

Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) on a cryostat or freezing microtome.

-

Collect sections in a cryoprotectant solution for long-term storage or directly into PBS for mounting.

-

-

Mounting and Imaging:

-

Mount the sections onto gelatin-coated microscope slides.

-

Allow the slides to air dry.

-

Coverslip with an aqueous mounting medium containing an anti-fade agent (e.g., Vectashield, ProLong Gold).

-

Image the sections using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophore.

-

Visualizations